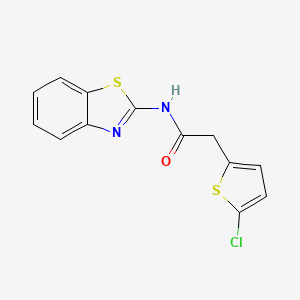

N-(1,3-benzothiazol-2-yl)-2-(5-chlorothiophen-2-yl)acetamide

Description

Properties

IUPAC Name |

N-(1,3-benzothiazol-2-yl)-2-(5-chlorothiophen-2-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9ClN2OS2/c14-11-6-5-8(18-11)7-12(17)16-13-15-9-3-1-2-4-10(9)19-13/h1-6H,7H2,(H,15,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPMXFMRHDPBYES-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(S2)NC(=O)CC3=CC=C(S3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9ClN2OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(1,3-benzothiazol-2-yl)-2-(5-chlorothiophen-2-yl)acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential applications in various therapeutic areas.

Chemical Structure and Properties

The compound features a benzothiazole moiety and a chlorinated thiophene structure, which contribute to its unique biological properties. Its molecular formula is , with a molecular weight of approximately 372.9 g/mol .

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₉ClN₂O₃S |

| Molecular Weight | 372.9 g/mol |

| CAS Number | 1021021-02-2 |

Synthesis

The synthesis of this compound typically involves the formation of intermediates through reactions such as acylation and coupling with chlorinated thiophenes. This process allows for the introduction of the benzothiazole and thiophene components, enhancing the compound's biological activity .

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties . It has been shown to inhibit the growth of various bacterial strains, making it a potential candidate for developing new antimicrobial agents .

Anticancer Properties

The compound also demonstrates anticancer activity , particularly against several cancer cell lines. Studies have reported that it can induce apoptosis in cancer cells through mechanisms involving the generation of reactive oxygen species (ROS) and modulation of antioxidant enzyme activities .

Case Study: MCF-7 Cell Line

In a notable study, this compound was tested on the MCF-7 breast cancer cell line. The results showed a significant inhibition rate of approximately 70% , indicating its potential as an effective anticancer agent .

The proposed mechanism of action for this compound involves:

- Inhibition of Enzymatic Activity : The compound may bind to specific enzymes involved in cancer cell proliferation.

- Induction of Oxidative Stress : By generating ROS, it triggers apoptotic pathways in cancer cells.

- Antimicrobial Mechanisms : It disrupts bacterial cell wall synthesis or function, leading to cell death.

Research Findings

Recent studies have highlighted the following findings regarding the biological activity of this compound:

| Study Focus | Findings |

|---|---|

| Antimicrobial Efficacy | Effective against multiple bacterial strains |

| Anticancer Activity | Induces apoptosis in MCF-7 cells with 70% inhibition |

| Mechanism | Involves ROS generation and enzyme inhibition |

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Properties

Pharmacokinetic and Physicochemical Properties

- Acid Dissociation (pKa) : Acetamide derivatives typically exhibit pKa values near 8.7–9.0, making them moderately basic and suitable for oral bioavailability .

Q & A

Q. Table 1: Key Synthetic Parameters

| Step | Conditions | References |

|---|---|---|

| Chloroacetylation | Dioxane, triethylamine, 20–25°C | |

| Amide Coupling | EDC, dichloromethane, 273 K | |

| Recrystallization | Ethanol-DMF (8:2), slow evaporation |

Q. Table 2: Biological Activity Parameters

| Assay Type | Protocol Highlights | References |

|---|---|---|

| Anticancer (MTT) | 48-h exposure, IC via nonlinear regression | |

| Antibacterial (MIC) | 18-h incubation, 96-well plate |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.